molecular formula C12H14O3 B1361145 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid CAS No. 91496-64-9

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid

Cat. No.: B1361145
CAS No.: 91496-64-9
M. Wt: 206.24 g/mol
InChI Key: WEFJDJWOBAKQOU-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a carboxylic acid group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with 4-hydroxybenzaldehyde under basic conditions to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases such as sodium hydroxide and solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum complexes can be employed to drive the reactions efficiently. The use of continuous flow reactors and optimized reaction parameters can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxy group into a leaving group for further substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzoic acid
  • 4-Hydroxybenzaldehyde
  • Cyclopentanecarboxylic acid

Uniqueness

1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid is unique due to the presence of both a cyclopentane ring and a hydroxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of structural features that can be exploited for various applications in research and industry.

Properties

IUPAC Name

1-(4-hydroxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6,13H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFJDJWOBAKQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344213
Record name 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91496-64-9
Record name 1-(4-Hydroxy-phenyl)-cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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